![molecular formula C4H3N5O2 B098797 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide CAS No. 16206-18-1](/img/structure/B98797.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide involves the inhibition of bacterial and fungal growth by disrupting the cell membrane and cell wall. This compound has also been shown to inhibit the activity of certain enzymes, which can lead to the death of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide has no significant toxic effects on mammalian cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide in lab experiments is its ability to inhibit the growth of microorganisms without significant toxic effects on mammalian cells. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide. One possible direction is the development of new antibiotics and antifungal agents based on this compound. Another direction is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further research can be done to improve the solubility of the compound in water, making it easier to work with in lab experiments.
Synthesemethoden
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide can be achieved through various methods, including the reaction of 5-aminopyrimidine-2,4-dione with nitrous acid, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2,4-diaminopyrimidine with nitrous acid, followed by the reaction with hydroxylamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for use in the development of new antibiotics and antifungal agents.
Eigenschaften
CAS-Nummer |
16206-18-1 |
---|---|
Produktname |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide |
Molekularformel |
C4H3N5O2 |
Molekulargewicht |
153.1 g/mol |
IUPAC-Name |
1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium-7-amine |
InChI |
InChI=1S/C4H3N5O2/c5-3-2-4(7-1-6-3)8-11-9(2)10/h1H,(H2,5,6,7,8) |
InChI-Schlüssel |
JNHUWRBYGRSWFF-UHFFFAOYSA-N |
SMILES |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
Kanonische SMILES |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
Andere CAS-Nummern |
16206-18-1 |
Synonyme |
7-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidine 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.